![molecular formula C13H15N3O3S B6491247 N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013770-32-5](/img/structure/B6491247.png)
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (MSP) is a novel small molecule compound that has recently been studied for its potential applications in scientific research. MSP is a member of the pyrazole family of compounds, and has been studied for its unique properties.
Scientific Research Applications
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of the enzyme in vitro, and has been studied for its potential role in the treatment of inflammation and cancer. Additionally, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential role in the treatment of diabetes and obesity.
Mechanism of Action
Target of Action
The primary target of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It is essential for meiosis but dispensable for mitosis .
Mode of Action
The interaction with CDK2 may lead to changes in the cell cycle, potentially affecting cell proliferation and differentiation .
Biochemical Pathways
Given the role of cdk2 in cell cycle regulation, it is likely that the compound affects pathways related to cell proliferation and differentiation .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .
Result of Action
Given its target, it is likely that the compound affects cell proliferation and differentiation .
Advantages and Limitations for Lab Experiments
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is relatively stable and can be stored for long periods of time. However, N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not suitable for use in humans and must be used in laboratory experiments only.
Future Directions
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of potential applications in scientific research. Future studies should focus on further exploring its potential role in the treatment of inflammation, cancer, diabetes, and obesity. Additionally, further studies should explore the potential of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in other areas of research, such as its potential role in the treatment of neurological disorders. Finally, further studies should explore the potential of N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide as a drug delivery system, as it has the potential to be used to deliver drugs to specific targets in the body.
Synthesis Methods
N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-methanesulfonylphenyl hydrazine with 4-methanesulfonylphenyl acetic acid in the presence of an acid catalyst. The second step involves the reaction of the resulting product with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a base catalyst. The third step involves the reaction of the resulting product with acetic anhydride in the presence of a base catalyst, which produces N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
properties
IUPAC Name |
2,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMBLDBEYNEWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide |
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